molecular formula C20H21N3O3 B2726083 5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931967-95-2

5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2726083
CAS No.: 931967-95-2
M. Wt: 351.406
InChI Key: HNKIARIHGBKOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is related to a broad class of chemicals that include derivatives of furans and oxazoles, which are explored for various synthetic and application-oriented studies in the field of chemistry. Researchers have developed methodologies for synthesizing such compounds, often with an emphasis on obtaining materials with desirable properties such as good thermal stability or specific electronic or photophysical characteristics. For instance, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation represents a relevant advancement in the field, highlighting the versatility of furan derivatives in organic synthesis (Gabriele et al., 2012).

Energetic Materials and Explosives

Compounds based on furan and oxazole rings have been explored for their potential in creating insensitive energetic materials. These materials are designed to be less sensitive to physical stimuli while maintaining or exceeding the performance of traditional explosives. The research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives demonstrates the potential of furan and oxazole derivatives in this area, offering insights into the design of compounds with improved safety and performance characteristics for military and industrial applications (Yu et al., 2017).

Medicinal Chemistry and Drug Design

Although the specific request was to exclude information related to drug use and dosage, it's worth noting that the structural motifs present in 5-(Sec-butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile are frequently investigated in the context of drug discovery. These investigations often aim to explore the bioactivity of such compounds against various targets of pharmacological interest. Research in this domain typically focuses on the synthesis of novel compounds with potential therapeutic applications, leveraging the unique chemical properties of furan and oxazole derivatives.

Corrosion Inhibition

Compounds containing furan and oxazole rings have been evaluated for their corrosion inhibition capabilities, particularly for protecting metals in aggressive environments. Such studies are crucial for developing safer and more efficient inhibitors that can extend the life of metal structures and components in industrial settings. The research into pyranopyrazole derivatives, for example, illustrates the potential of oxazole-based compounds in this field, offering insights into the mechanisms of action and the efficiency of these inhibitors in practical applications (Yadav et al., 2016).

Properties

IUPAC Name

5-(butan-2-ylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-4-14(3)22-19-17(11-21)23-20(26-19)18-10-9-16(25-18)12-24-15-7-5-13(2)6-8-15/h5-10,14,22H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKIARIHGBKOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.